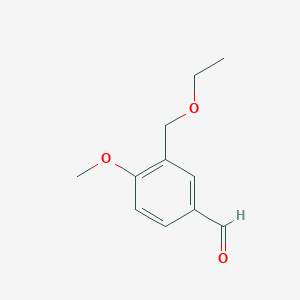

3-(Ethoxymethyl)-4-methoxybenzaldehyde

描述

Historical Context and Evolution of Substituted Benzaldehydes in Organic Chemistry

The journey into the world of substituted benzaldehydes begins with the parent compound, benzaldehyde (B42025). First extracted from bitter almonds in 1803 by French pharmacist Martrès, its nature was further elucidated by Pierre Robiquet and Antoine Boutron-Charlard. wikipedia.org A pivotal moment in organic chemistry occurred in 1832 when Friedrich Wöhler and Justus von Liebig first synthesized benzaldehyde. wikipedia.orgbritannica.com Their investigations into this compound and its derivatives were foundational to the development of structural theory in organic chemistry. britannica.com

Industrially, the manufacture of benzaldehyde was established through processes like the hydrolysis of benzal chloride, which is produced by the side-chain chlorination of toluene. britannica.comncert.nic.in The evolution from this simple aromatic aldehyde to its more complex substituted variants was driven by the need for novel chemical entities with specific properties. Chemists developed numerous methods to introduce various functional groups onto the benzene (B151609) ring. Key synthetic strategies include:

Oxidation of Methylbenzenes (Toluenes): While strong oxidizing agents convert toluenes to benzoic acids, the development of milder, more controlled methods like the Etard reaction (using chromyl chloride) or the use of chromic oxide in acetic anhydride (B1165640) allowed the oxidation to be stopped at the aldehyde stage. ncert.nic.in

Rosenmund Reduction: This method involves the catalytic hydrogenation of acyl chlorides to yield aldehydes.

Stephen Reaction: This reaction reduces nitriles to imines using stannous chloride and hydrochloric acid, which are then hydrolyzed to form aldehydes. ncert.nic.in

Gatterman-Koch Reaction: This reaction is used to introduce a formyl group onto aromatic rings, producing aromatic aldehydes directly from benzene or its derivatives. wikipedia.orgncert.nic.in

These and other synthetic advancements, such as directed ortho-metalation and one-pot reduction/cross-coupling procedures, have provided chemists with the tools to create a vast library of substituted benzaldehydes, each with unique electronic and steric properties. acs.orgrug.nlresearchgate.netliberty.edu

Significance and Research Landscape of Benzaldehyde Derivatives in Chemical Science

Benzaldehyde derivatives are a cornerstone of modern chemical science, valued for their versatility as precursors and intermediates in a wide array of synthetic processes. wisdomlib.org Their significance stems from the reactivity of the aldehyde functional group, which readily undergoes condensations, oxidations, and other transformations. wikipedia.orgbritannica.com In industrial settings, they are indispensable starting materials for a range of products, from pharmaceuticals and agrochemicals to dyes and plastic additives. wikipedia.orgchemimpex.com For instance, benzaldehyde is a key precursor in the manufacturing of the dye malachite green, certain acridine (B1665455) dyes, and derivatives of cinnamaldehyde (B126680) and styrene (B11656) through aldol (B89426) condensations. wikipedia.org

The research landscape for benzaldehyde derivatives is broad and dynamic. They are fundamental building blocks in organic synthesis, enabling the construction of more complex molecules. wisdomlib.orgchemimpex.com Researchers are continuously exploring new methods for their synthesis, focusing on efficiency, selectivity, and sustainability, such as the development of one-pot tandem reactions to avoid the costly isolation of intermediates. acs.orgliberty.edu Beyond their role as synthetic intermediates, substituted benzaldehydes are investigated for specific biological and material applications. For example, specific derivatives have been designed to increase the oxygen affinity of human hemoglobin, presenting a potential therapeutic strategy for sickle cell disease. nih.gov Furthermore, studies on the interaction of para-substituted benzaldehydes with proteins like human serum albumin contribute to the risk assessment and toxicological understanding of these compounds. nih.gov

Overview of Research Trajectories for 3-(Ethoxymethyl)-4-methoxybenzaldehyde and Related Compounds

This compound, more commonly known in chemical literature and commerce as 3-Ethoxy-4-methoxybenzaldehyde (B45797), is a disubstituted aromatic aldehyde derived from isovanillin (B20041). chemicalbook.comsigmaaldrich.com Its research trajectory is primarily centered on its role as a high-value intermediate in the synthesis of pharmaceuticals. chemimpex.comchemicalbook.com

A significant application of this compound is as a crucial building block in the synthesis of Apremilast. google.com Apremilast is an orally administered small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of chronic inflammatory skin diseases like psoriasis. google.com The efficient synthesis of 3-Ethoxy-4-methoxybenzaldehyde is therefore directly linked to the production of this therapeutic agent. google.com Research in this area focuses on optimizing its synthesis, typically via the ethylation of isovanillin. Patents describe methods using reagents like ethyl bromide or diethyl sulfate (B86663) in an aqueous medium with a base (e.g., sodium hydroxide) and a phase transfer catalyst, such as tetrabutylammonium (B224687) fluoride (B91410) or benzyltriethylammonium chloride, to achieve high purity and yields of over 90%. chemicalbook.comgoogle.comgoogle.com

Beyond this specific application, 3-Ethoxy-4-methoxybenzaldehyde is also utilized in research targeting neuroinflammatory diseases. chemicalbook.comsigmaaldrich.com It serves as a precursor for the synthesis of a molecule designated "Compound of Designation red 10 binding (CDr10b)," which is used as a tool to investigate these complex conditions. chemicalbook.comsigmaaldrich.com Other noted applications include its use in the flavor and fragrance industry, where it contributes to aromatic formulations, and in analytical chemistry as a standard for chromatographic techniques. chemimpex.com

Scope and Objectives of the Comprehensive Academic Research Outline

This article provides a focused academic overview of the chemical compound this compound. The primary objective is to present a structured and scientifically accurate account of this compound, strictly adhering to the specified outline. The scope of this work encompasses the historical development of substituted benzaldehydes to provide context, followed by a discussion of the broad significance of these derivatives in chemical science. The core of the article details the specific research trajectories, synthesis, and applications of this compound. The content is based on a review of scientific literature, including patents and research publications, to ensure an authoritative and professional tone.

Data Tables

Table 1: Physicochemical Properties of 3-Ethoxy-4-methoxybenzaldehyde

| Property | Value | Source(s) |

| CAS Number | 1131-52-8 | chemimpex.comchemicalbook.comsigmaaldrich.combiosynth.comnih.gov |

| Molecular Formula | C₁₀H₁₂O₃ | chemimpex.comsigmaaldrich.combiosynth.comnih.gov |

| Molecular Weight | 180.20 g/mol | chemimpex.comsigmaaldrich.combiosynth.comnih.gov |

| IUPAC Name | 3-ethoxy-4-methoxybenzaldehyde | nih.gov |

| Synonyms | 3-Ethoxy-p-anisaldehyde | chemimpex.comsigmaaldrich.com |

| Appearance | Colorless solid; White to tan powder, crystals or chunks | chemimpex.comchemicalbook.comsigmaaldrich.com |

| Melting Point | 51-53 °C | chemimpex.comsigmaaldrich.com |

| Boiling Point | 155 °C at 10 mmHg | chemimpex.comchemicalbook.com |

| Solubility | Soluble in methanol | chemicalbook.com |

Table 2: Exemplary Synthesis of 3-Ethoxy-4-methoxybenzaldehyde from Isovanillin

This table summarizes reaction conditions from published patents for the synthesis of 3-Ethoxy-4-methoxybenzaldehyde, a key intermediate for the pharmaceutical agent Apremilast. google.com

| Starting Material | Ethylation Reagent | Base | Catalyst | Yield | Purity | Source(s) |

| Isovanillin | Bromoethane (B45996) | Sodium Hydroxide (B78521) | Tetrabutylammonium Fluoride | 96.1% | 99.9% | google.com |

| Isovanillin | Bromoethane | Sodium Hydroxide | Benzyltriethylammonium Chloride | 94.8% | 99.9% | google.comgoogle.com |

| Isovanillin | Bromoethane | Potassium Carbonate | Tetrabutylammonium Fluoride | 95.1% | 99.8% | google.com |

| Isovanillin | Diethyl Sulfate | Alkaline condition | Not specified | ~80% | Not specified | google.com |

Structure

3D Structure

属性

IUPAC Name |

3-(ethoxymethyl)-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-14-8-10-6-9(7-12)4-5-11(10)13-2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWBFWJFRDIZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390038 | |

| Record name | 3-(ethoxymethyl)-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832737-85-6 | |

| Record name | 3-(ethoxymethyl)-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethoxymethyl 4 Methoxybenzaldehyde and Analogs

Classical Synthetic Approaches to Functionalized Benzaldehydes

The preparation of aromatic aldehydes is a cornerstone of organic synthesis, with several classical methods developed over the last century. These reactions form the fundamental toolbox for creating the benzaldehyde (B42025) core structure found in the target molecule and its analogs.

Condensation reactions are a classic method for carbon-carbon bond formation and are pivotal in the synthesis of complex organic molecules, including derivatives of substituted benzaldehydes. researchgate.net Reactions such as the Knoevenagel condensation involve the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. chemspider.com While not a direct method for synthesizing the primary benzaldehyde, these reactions utilize substituted benzaldehydes as key building blocks to construct more complex α,β-unsaturated acids and other derivatives. chemspider.com

For instance, various benzaldehydes can be condensed with malonic acid in a solvent-free Knoevenagel procedure, using environmentally benign catalysts like ammonium (B1175870) bicarbonate instead of traditional, more toxic reagents like pyridine (B92270) and piperidine (B6355638). chemspider.com This highlights a classical reaction updated with modern, greener principles.

| Benzaldehyde Derivative | Catalyst | Temperature | Reaction Time | Conversion (%) |

|---|---|---|---|---|

| Syringaldehyde | Ammonium Bicarbonate | 90°C | 2 h | 95 |

| Vanillin (B372448) | Ammonium Bicarbonate | 120°C | 2 h | >99 |

| 4-Hydroxybenzaldehyde | Ammonium Bicarbonate | 105°C | 2 h | >99 |

| Benzaldehyde | Ammonium Bicarbonate | 90°C | 2 h | 95 |

Directly introducing a formyl group onto an aromatic ring, known as formylation, is a powerful and classical strategy for synthesizing aromatic aldehydes. organic-chemistry.org These reactions are a form of electrophilic aromatic substitution and are most effective on electron-rich aromatic compounds. youtube.comjk-sci.com

The Vilsmeier-Haack reaction utilizes a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate an electrophilic species called the Vilsmeier reagent. jk-sci.comwikipedia.org This reagent is a weak electrophile that reacts with activated aromatic rings, like phenols and anilines, to yield the corresponding aldehyde after hydrolysis. youtube.comwikipedia.org Substitution typically occurs at the para position to the activating group if available, otherwise at the ortho position. jk-sci.com

The Gattermann-Koch reaction is another classic method that introduces a formyl group using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) and a co-catalyst such as cuprous chloride. careerguide.comquora.com This reaction is generally suitable for alkylbenzenes but is notably not applicable to phenol (B47542) or phenol ether substrates, which would include direct precursors to 3-(Ethoxymethyl)-4-methoxybenzaldehyde. careerguide.comquora.comwikipedia.org A related method, the Gattermann reaction , uses hydrogen cyanide (HCN) and HCl and is applicable to phenols and their ethers. wikipedia.orgoxfordreference.com

| Reaction | Formylating Agent(s) | Catalyst(s) | Typical Substrates | Key Limitations |

|---|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | None (reagents form catalyst) | Electron-rich arenes (phenols, anilines, heterocycles) jk-sci.comwikipedia.org | Requires activated substrates. jk-sci.com |

| Gattermann-Koch | CO, HCl | AlCl₃, CuCl (co-catalyst) | Benzene (B151609), alkylbenzenes careerguide.com | Not applicable to phenols or phenol ethers. quora.comwikipedia.org |

| Gattermann | HCN, HCl | AlCl₃ | Phenols, phenolic ethers, heterocycles careerguide.comoxfordreference.com | Uses highly toxic HCN. wikipedia.org |

Novel and Green Synthetic Strategies for this compound

Modern synthetic chemistry emphasizes efficiency, safety, and sustainability. The synthesis of this compound and its analogs can benefit from novel strategies that combine multiple steps or employ environmentally friendly catalysts and conditions.

One-pot and multicomponent reactions offer significant advantages by reducing the number of separate workup and purification steps, thereby saving time, reagents, and solvents. A one-pot procedure for synthesizing functionalized benzaldehydes has been developed involving the reduction of Weinreb amides to a stable aluminum hemiaminal intermediate, which can then undergo cross-coupling with organometallic reagents. acs.org This approach protects the reactive aldehyde functionality during its formation, allowing for the synthesis of a variety of substituted benzaldehydes. acs.org

For vanillin derivatives, multicomponent reactions have been developed using green protocols. researchgate.netorientjchem.org For example, the Betti reaction, which combines 2-naphthol, an aldehyde like vanillin, and an amine, can be catalyzed by biodegradable Lewis acids such as tannic acid under solvent-free or microwave-assisted conditions. researchgate.netorientjchem.org Such approaches could be adapted to construct complex structures from a precursor like this compound. A one-pot synthesis of α-carbonyl homoallylic alcohols from benzaldehyde and allylic alcohols has also been achieved using a tandem reaction combining benzoin (B196080) condensation and nickel-catalyzed allylation in a green solvent like ethanol. researchgate.net

The synthesis of the target compound involves two key transformations that can be achieved using catalytic methods: the formation of the ethoxymethyl ether and the presence of the aldehyde group.

Ether Moiety Formation: The crucial ethoxymethyl ether linkage can be formed via the etherification of a phenolic hydroxyl group. A highly effective method for the etherification of phenols is the Williamson ether synthesis conducted under phase-transfer catalysis (PTC) conditions. tandfonline.comdocumentsdelivered.comjetir.org This technique facilitates the reaction between a water-soluble phenoxide salt and an organic-soluble alkylating agent. wikipedia.org For a precursor like 3-hydroxy-4-methoxybenzaldehyde (isovanillin), the reaction with an ethoxymethylating agent (e.g., ethoxymethyl chloride) in the presence of a base and a phase-transfer catalyst would be a direct route to the target compound.

Patents for the synthesis of the closely related analog, 3-ethoxy-4-methoxybenzaldehyde (B45797), describe this approach in detail. google.comgoogle.com These methods use isovanillin (B20041) as the raw material, an ethylating agent like bromoethane (B45996), a base such as sodium hydroxide (B78521) or potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) fluoride (B91410) or benzyltriethylammonium chloride in water as the solvent. google.comgoogle.com This process is highlighted as an environmentally friendly, green synthesis with high yields and purity. google.com A similar strategy is directly applicable to the synthesis of this compound.

| Starting Material | Alkylating Agent | Base | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Isovanillin | Bromoethane | Sodium Hydroxide | Tetrabutylammonium fluoride | Water | 96.1 |

| Isovanillin | Bromoethane | Sodium Hydroxide | Benzyltriethylammonium chloride | Water | 94.8 |

| Isovanillin | Bromoethane | Potassium Carbonate | Tetrabutylammonium fluoride | Water | 95.1 |

Aldehyde Moiety Formation/Transformation: Catalytic reductive etherification presents another novel route where aldehydes can serve as precursors. Zirconium and hafnium-based catalysts have been shown to catalyze the reductive etherification of hydroxybenzaldehydes, such as vanillin, with alcohols like isopropanol (B130326) to form the corresponding ether derivatives with high selectivity. osti.gov

Green chemistry principles are increasingly integrated into the synthesis of aromatic aldehydes and their derivatives. A key aspect is the use of renewable feedstocks. Vanillin and its isomers, which are ideal starting materials for the target compound, can be obtained from lignin, a major component of biomass. nih.gov This provides a sustainable alternative to petroleum-based starting materials. nih.gov

The use of green solvents and catalysts is another pillar of sustainable synthesis. As demonstrated in the synthesis of the analog 3-ethoxy-4-methoxybenzaldehyde, using water as the reaction solvent avoids volatile and often toxic organic solvents. google.comgoogle.com Furthermore, employing phase-transfer catalysts allows for efficient reactions under mild conditions, reducing energy consumption. tandfonline.comwikipedia.org Solvent-free procedures, such as using grindstone chemistry or solid-state heating for condensation reactions, further minimize environmental impact by eliminating solvent waste entirely. orientjchem.org An electrochemical approach has also been developed for creating methoxymethyl protected phenols, offering a reagent-free method that aligns with green chemistry principles. researchgate.net

Synthesis of Isotopically Labeled this compound Precursors

The introduction of isotopic labels, such as Carbon-13 (¹³C), into molecular structures is a powerful tool for mechanistic studies and biomedical imaging techniques like Positron Emission Tomography (PET). While a direct synthesis for ¹³C-labeled this compound is not prominently documented, established strategies for analogous compounds provide a clear blueprint for its potential preparation.

¹³C-Labeling Strategies for Mechanistic and Imaging Applications

The strategic incorporation of a ¹³C atom into the aromatic core of benzaldehyde derivatives allows for detailed tracking of the molecule in biological systems and elucidation of reaction mechanisms. A well-established approach involves constructing the aromatic ring from a simple, labeled precursor.

A representative synthesis for the analogous compound, [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, demonstrates a robust method that could be adapted. whiterose.ac.uk The synthesis initiates the labeling at a non-aromatic stage, ensuring precise placement of the isotope. The key steps are as follows:

Installation of the ¹³C Label: The synthesis begins with the reaction of a glutaric monomethyl ester chloride with a ¹³C-labeled organometallic reagent. For instance, [¹³C]-lithium dimethyl cuprate, which can be generated from [¹³C]-methyl iodide, effectively installs the isotopic carbon atom, forming a labeled keto-ester, methyl 5-oxo-[6-¹³C]-hexanoate. whiterose.ac.uk

Cyclization and Aromatization: The resulting acyclic precursor undergoes an intramolecular Claisen condensation to form a six-membered ring, specifically [2-¹³C]-cyclohexane-1,3-dione. whiterose.ac.uk This cyclic intermediate is then subjected to further reactions to build the fully substituted aromatic ring with the ¹³C atom integrated into its backbone.

Functional Group Manipulation: Subsequent steps involve the introduction and modification of functional groups on the aromatic ring. This can include formylation to add the aldehyde group, Baeyer-Villiger oxidation, hydrolysis, and methylation or etherification to install the required methoxy (B1213986) and ethoxymethyl groups at the correct positions. whiterose.ac.uk

This multi-step approach, which builds the labeled ring from the ground up, offers a versatile and reliable method for producing benzaldehyde precursors with site-specific ¹³C-labeling, making them suitable for advanced imaging and mechanistic investigations. whiterose.ac.uk

Protecting Group Chemistry in the Synthesis of Ethoxymethyl- and Methoxybenzaldehydes

In the synthesis of complex organic molecules like this compound, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. cem.com The synthesis of the target molecule's core often starts from precursors like isovanillin (3-hydroxy-4-methoxybenzaldehyde), which requires etherification of the phenolic hydroxyl group. nbinno.comgoogle.com

Strategic Use of Ethoxymethyl Ethers as Protecting Groups

While the ethoxymethyl group in this compound is a stable, integral part of the final molecule, the broader class of ethers is central to protecting group strategies in organic synthesis. chemimpex.com Ether groups are generally stable under a wide range of conditions, making them robust protecting groups for alcohols, particularly phenols. chemimpex.comlibretexts.org

In the context of synthesizing substituted methoxybenzaldehydes, a primary concern is the selective modification of one functional group in the presence of others. For example, if a reaction needed to be performed elsewhere on the molecule while preserving a phenolic hydroxyl, the phenol would first be converted to an ether. Common protecting groups for phenols include methyl, benzyl (B1604629) (Bn), and various silyl (B83357) ethers. scirp.orghighfine.com

The selection of a protecting group is dictated by its stability under the planned reaction conditions and the ease with which it can be removed later. scirp.org

| Protecting Group | Introduction Reagents | Cleavage Conditions | Stability Profile |

| Methyl (Me) | Dimethyl sulfate (B86663) (Me₂SO₄), Methyl iodide (MeI) with base (e.g., NaH) | Harsh conditions (e.g., BBr₃) | Very stable, robust |

| Benzyl (Bn) | Benzyl bromide (BnBr) with base (e.g., NaH, Ag₂O) | Catalytic hydrogenation (H₂, Pd/C), Strong acids | Stable to base, mild acid |

| p-Methoxybenzyl (PMB) | PMB-Cl with base | Oxidative cleavage (DDQ, CAN), H₂, Pd/C, Acid | More labile than Bn |

| Silyl Ethers (TBDMS, TIPS) | TBDMS-Cl, TIPS-Cl with base (e.g., Imidazole) | Fluoride source (TBAF), Acid | Labile to acid and fluoride |

This table presents a selection of common ether protecting groups for hydroxyl functionalities and their typical introduction and cleavage conditions.

For the direct synthesis of the target compound's analog, 3-ethoxy-4-methoxybenzaldehyde, from isovanillin, the phenolic hydroxyl is the reactive site and is directly alkylated using an ethylating agent like ethyl bromide in the presence of a base, without the need for protecting the aldehyde. nbinno.com However, if other transformations were required first, protecting the phenol as a stable ether would be a critical strategic step.

Synthetic Routes to Complex Molecules Incorporating the this compound Core

The 3-(alkoxy)-4-methoxybenzaldehyde scaffold is a valuable building block in medicinal chemistry and organic synthesis, serving as a starting point for the creation of more complex, biologically active molecules. The aldehyde functional group is particularly useful, as it can readily participate in a wide range of chemical reactions to form new carbon-carbon and carbon-nitrogen bonds.

A prominent example is the use of the closely related analog, 3-ethoxy-4-methoxybenzaldehyde , as a key intermediate in the synthesis of Apremilast . google.comgoogle.com Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis. google.com The synthesis highlights the utility of this benzaldehyde derivative as a foundational piece for constructing complex heterocyclic drug molecules.

Furthermore, substituted benzaldehydes are widely employed in the synthesis of various heterocyclic compounds through condensation and cyclization reactions. organic-chemistry.orgresearchgate.net The aldehyde can react with amines, hydrazines, and other dinucleophiles to form imines, hydrazones, and ultimately, fused ring systems that are prevalent in many natural products and pharmaceuticals. researchgate.net For instance, the reaction with amines can lead to the formation of Schiff bases, which can be further cyclized to generate quinolines, benzimidazoles, or other nitrogen-containing heterocycles. organic-chemistry.org

The analog 3-ethoxy-4-methoxybenzaldehyde is also noted for its use in synthesizing "Compound of Designation red 10 binding (CDr10b)," a molecule developed for research into neuroinflammatory diseases. sigmaaldrich.com This underscores the role of the 3-(alkoxy)-4-methoxybenzaldehyde core in generating novel compounds for pharmacological investigation. chemimpex.com

Structural Elucidation and Advanced Characterization of 3 Ethoxymethyl 4 Methoxybenzaldehyde

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for determining the structure of organic molecules. Each technique provides unique insights into the molecular framework, functional groups, and electronic properties of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Isomerism (¹H NMR, ¹³C NMR)

NMR spectroscopy is fundamental for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: A proton NMR spectrum for 3-(Ethoxymethyl)-4-methoxybenzaldehyde would be expected to show distinct signals for the aldehydic proton, the aromatic protons, the methoxy (B1213986) group protons, and the protons of the ethoxymethyl group. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet, quartet, multiplet), and integration values would confirm the connectivity of these groups. For instance, the methylene (B1212753) protons of the ethoxy group would likely appear as a quartet due to coupling with the adjacent methyl protons, which in turn would appear as a triplet.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The aldehydic carbon, aromatic carbons (both substituted and unsubstituted), the methoxy carbon, and the two carbons of the ethoxymethyl group would each give rise to a signal at a characteristic chemical shift.

A hypothetical data table for the expected NMR shifts is presented below for illustrative purposes only, as no experimental data was found.

Hypothetical ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | 9.8 - 10.0 | s | 1H |

| Aromatic (Ar-H) | 6.9 - 7.8 | m | 3H |

| Benzyl (B1604629) (-CH₂-O-) | ~4.6 | s | 2H |

| Methoxy (-OCH₃) | ~3.9 | s | 3H |

| Ethoxy (-O-CH₂-CH₃) | ~3.5 | q | 2H |

Hypothetical ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | ~191 |

| Aromatic (C-O, C-C) | 110 - 160 |

| Benzyl (Ar-CH₂-) | ~70 |

| Ethoxy (-O-CH₂-) | ~65 |

| Methoxy (-OCH₃) | ~56 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1700 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aromatic, alkyl, and aldehyde groups, as well as C-O stretching vibrations for the ether linkages.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Expected Key Vibrational Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | Stretch | ~1700 |

| Aldehyde C-H | Stretch | ~2820, ~2720 |

| Aromatic C=C | Stretch | 1600-1450 |

| Ether C-O | Stretch | 1250-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The benzaldehyde (B42025) moiety, with its aromatic ring conjugated to the carbonyl group, is a strong chromophore. The UV-Vis spectrum would show characteristic absorption maxima (λmax) corresponding to π → π* and n → π* transitions. The positions of these maxima would be influenced by the auxochromic methoxy and ethoxymethyl substituents on the benzene (B151609) ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₄O₃), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (194.23 g/mol ). Common fragmentation pathways would likely involve the loss of the aldehydic proton, the methoxy group, and cleavage of the ethoxymethyl group, leading to characteristic fragment ions.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule.

Crystallographic Analysis of this compound and its Derivatives

If a suitable single crystal of this compound could be grown, XRD analysis would determine its crystal system, space group, and unit cell dimensions. This technique would precisely measure bond lengths, bond angles, and torsion angles, confirming the exact conformation of the molecule in the solid state. To date, no such crystallographic data has been published for this compound. For comparison, a related compound, 4-Methoxy-3-(methoxymethyl)benzaldehyde, has been reported to crystallize in the monoclinic system.

Molecular Geometry and Conformational Analysis from Diffraction Data

A comprehensive search of scientific databases reveals a notable absence of publicly available single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its molecular geometry and conformational properties based on experimental diffraction methods cannot be presented at this time. Such an analysis would typically provide precise measurements of bond lengths, bond angles, and torsion angles, which are crucial for a definitive understanding of the molecule's three-dimensional structure in the solid state.

In the absence of experimental diffraction data, computational modeling techniques, such as Density Functional Theory (DFT), could offer theoretical insights into the molecule's preferred conformation and geometric parameters. These theoretical calculations would provide estimations of the spatial arrangement of the ethoxymethyl and methoxy groups relative to the benzaldehyde core. However, it is important to emphasize that such computational data are predictive and await experimental verification through crystallographic studies.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby verifying its empirical and molecular formula. For this compound, with the chemical formula C₁₀H₁₂O₃, the theoretical elemental composition can be calculated based on its atomic constituents and their respective atomic masses. The molecular weight of this compound is 180.20 g/mol . sigmaaldrich.comscbt.comsigmaaldrich.com

The theoretical percentages of carbon (C), hydrogen (H), and oxygen (O) are as follows:

Theoretical Elemental Composition of this compound

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 10 | 120.11 | 66.66 |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 6.71 |

| Oxygen (O) | 15.999 | 3 | 47.997 | 26.63 |

| Total | 180.203 | 100.00 |

A thorough review of the available scientific literature did not yield any published experimental results from the elemental analysis of this compound. Typically, experimental data are presented as "found" percentages of each element, which are then compared to the theoretical values. A close agreement between the experimental and theoretical percentages would serve to confirm the stoichiometric purity of the synthesized compound. While a purity of 99% is cited by some commercial suppliers, the specific elemental analysis data to support this is not provided. sigmaaldrich.comsigmaaldrich.com

Reactivity and Chemical Transformations of 3 Ethoxymethyl 4 Methoxybenzaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde group is a primary site for a variety of chemical transformations, including oxidation, reduction, and condensation reactions.

The aldehyde functional group of 3-(Ethoxymethyl)-4-methoxybenzaldehyde is susceptible to both oxidation and reduction, yielding a carboxylic acid or a primary alcohol, respectively.

Oxidation: The aldehyde can be oxidized to the corresponding 3-(Ethoxymethyl)-4-methoxybenzoic acid. This transformation can be achieved using a range of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) in the Tollens' test.

Reduction: The aldehyde group can be readily reduced to a primary alcohol, forming [3-(Ethoxymethyl)-4-methoxyphenyl]methanol. Standard reducing agents for this conversion include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is also an effective method. A similar process is the hydrosilylation reduction of aldehydes to alcohols, which has been demonstrated for related compounds like 4-methoxybenzaldehyde (B44291) using polymethylhydrosiloxane (B1170920) (PMHS) and a potassium carbonate catalyst. researchgate.net

Table 1: Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Product |

| Oxidation | KMnO₄, H₂CrO₄, Ag₂O | 3-(Ethoxymethyl)-4-methoxybenzoic acid |

| Reduction | NaBH₄, LiAlH₄, H₂/Catalyst, PMHS | [3-(Ethoxymethyl)-4-methoxyphenyl]methanol |

As an aromatic aldehyde lacking α-hydrogens, this compound is an ideal substrate for various condensation reactions.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, ethyl cyanoacetate), typically catalyzed by a weak base like piperidine (B6355638) or triethylamine. researchgate.net The reaction with ethyl cyanoacetate (B8463686) would yield an α,β-unsaturated cyanoester, a versatile synthetic intermediate.

Claisen-Schmidt Condensation: This is a base-catalyzed crossed-aldol condensation between an aldehyde (or ketone) with an α-hydrogen and an aromatic carbonyl compound without an α-hydrogen. wikipedia.org this compound can react with ketones like acetone (B3395972) or acetophenone (B1666503) in the presence of a base (e.g., NaOH) to form β-hydroxy ketone intermediates, which readily dehydrate to produce conjugated enones, also known as chalcones. magritek.comresearchgate.net

Table 2: Condensation Reaction Examples

| Reaction Name | Reactant(s) | Catalyst | Expected Product Type |

| Knoevenagel | This compound + Ethyl Cyanoacetate | Piperidine | Ethyl 2-cyano-3-[3-(ethoxymethyl)-4-methoxyphenyl]acrylate |

| Claisen-Schmidt | This compound + Acetone | NaOH | 4-[3-(Ethoxymethyl)-4-methoxyphenyl]but-3-en-2-one (and bis-adduct) |

The aldehyde group readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases. researchgate.net This reaction is typically carried out by refluxing the aldehyde and a primary amine in a suitable solvent like ethanol, often with a catalytic amount of acid. The resulting C=N double bond of the imine is a key structural motif in many biologically active compounds and ligands for metal complexes. researchgate.netkaust.edu.sa The reaction is versatile, allowing for the introduction of a wide array of substituents via the choice of the primary amine.

Table 3: Schiff Base Formation

| Reactant Amine (R-NH₂) | Product Name |

| Aniline | (E)-N-Benzylidene-3-(ethoxymethyl)-4-methoxyaniline |

| Ethylamine | (E)-N-Ethyl-1-[3-(ethoxymethyl)-4-methoxyphenyl]methanimine |

| p-Toluidine | (E)-N-(4-Methylbenzylidene)-3-(ethoxymethyl)-4-methoxyaniline |

Reactions Involving the Aromatic Ring System

The substituents on the benzene (B151609) ring dictate its reactivity towards electrophiles and provide sites for further modification.

The benzene ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating groups: the methoxy (B1213986) (-OCH₃) and the ethoxymethyl (-CH₂OCH₂CH₃) groups. wikipedia.orgleah4sci.com

Directing Effects: Both the methoxy and ethoxymethyl groups are ortho, para-directors. uci.edu

The powerful methoxy group at C-4 directs incoming electrophiles to the C-2 and C-6 positions.

The ethoxymethyl group at C-3 directs to the C-1 and C-5 positions.

Steric Hindrance: The C-2 position is sterically hindered by the adjacent ethoxymethyl group. The C-1 position is occupied by the aldehyde.

Predicted Outcome: The combined directing effects and steric considerations strongly favor substitution at the C-5 position, which is ortho to the ethoxymethyl group and meta to the methoxy group. Substitution may also occur at the C-6 position, which is ortho to the methoxy group, but this position is generally less favored due to the deactivating effect of the meta-aldehyde group.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. libretexts.org

Table 4: Predicted Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-(Ethoxymethyl)-4-methoxy-5-nitrobenzaldehyde |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-(ethoxymethyl)-4-methoxybenzaldehyde |

| Sulfonation | Fuming H₂SO₄ | 3-(Ethoxymethyl)-4-methoxy-5-formylbenzenesulfonic acid |

The ether linkages in both the methoxy and ethoxymethyl substituents can be cleaved under specific conditions.

Methoxy Group Cleavage: The aryl-methyl ether bond of the methoxy group is robust but can be cleaved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) to yield the corresponding phenol (B47542), 3-(ethoxymethyl)-4-hydroxybenzaldehyde.

Ethoxymethyl Group Cleavage: The ethoxymethyl group is a benzylic-type ether. The C-O bond can be cleaved under various conditions, including strong acids or through hydrogenolysis, which would convert the group to a methyl group, yielding 4-methoxy-3-methylbenzaldehyde.

Furthermore, the synthesis of the related compound 3-ethoxy-4-methoxybenzaldehyde (B45797) from isovanillin (B20041) and a halogenated ethane (B1197151) highlights the possibility of forming such ether linkages on the phenolic precursor. google.com This suggests that modification or interchange of the alkoxy groups is a feasible synthetic strategy.

Role of this compound as a Synthetic Intermediate

As a synthetic intermediate, this compound is a valuable building block for introducing a specifically substituted phenyl moiety into a larger molecule. The compound's aldehyde group is the primary site of reactivity, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds, which is fundamental to the assembly of diverse molecular skeletons.

Precursor in the Synthesis of Heterocyclic Compounds (e.g., Triazoles, Pyrimidines)

The aldehyde functional group is a cornerstone in the synthesis of numerous heterocyclic systems. While specific literature detailing the use of this compound in these reactions is not extensively documented, its chemical nature allows for its participation in established synthetic pathways for heterocycles like triazoles and pyrimidines.

Triazoles:

A common strategy for synthesizing 1,2,4-triazole (B32235) derivatives involves the condensation of a benzaldehyde (B42025) with a carbohydrazide (B1668358). The reaction initially forms a hydrazone (a type of Schiff base), which can then undergo oxidative cyclization to yield the triazole ring.

The general reaction proceeds as follows:

Hydrazone Formation: this compound reacts with a carbohydrazide, eliminating a molecule of water to form an N-acylhydrazone.

Cyclization: The resulting hydrazone is treated with a dehydrating or oxidizing agent, which facilitates the closure of the five-membered triazole ring.

This method provides a direct route to incorporate the 3-(ethoxymethyl)-4-methoxyphenyl substituent into a triazole framework, a scaffold frequently found in medicinally important compounds. cymitquimica.com

Pyrimidines:

Similarly, the aldehyde group is crucial for the synthesis of pyrimidines, often through multicomponent reactions. The Biginelli reaction, for example, is a classic method that combines an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to construct the dihydropyrimidinone core in a single step. In this context, this compound would serve as the aldehyde component, dictating the substituent at the 4-position of the resulting pyrimidine (B1678525) ring. Such heterocyclic cores are prevalent in a wide range of biologically active compounds.

The table below outlines the general components for these heterocyclic syntheses where this compound would act as the aldehyde reactant.

| Target Heterocycle | Aldehyde Component | Key Co-Reactants |

| 1,2,4-Triazole | This compound | A carbohydrazide (e.g., formic hydrazide) |

| Pyrimidine | This compound | A β-dicarbonyl compound (e.g., ethyl acetoacetate), Urea/Thiourea |

Building Block for the Construction of Biologically Active Molecules

The incorporation of substituted benzaldehyde derivatives is a key strategy in medicinal chemistry for the development of new therapeutic agents. The specific substitution pattern on the aromatic ring can significantly influence the molecule's biological activity, binding affinity, and pharmacokinetic properties.

While direct examples for this compound are emerging, the significance of closely related structures is well-established. For instance, the structurally similar compound 3-Ethoxy-4-methoxybenzaldehyde is a crucial intermediate in the synthesis of Apremilast . Apremilast is an important oral medication used for the treatment of psoriasis and psoriatic arthritis.

The established role of 3-Ethoxy-4-methoxybenzaldehyde in the synthesis of such a prominent drug highlights the value of this substitution pattern on the benzaldehyde scaffold. By analogy, this compound provides chemists with an alternative building block, offering a subtle yet potentially significant structural variation (an ether linkage in the side chain versus a direct ethoxy group) for the design of new biologically active molecules and patentable new chemical entities. The ability to generate novel heterocyclic structures from this intermediate makes it a compound of interest for drug discovery programs.

Computational and Theoretical Studies on 3 Ethoxymethyl 4 Methoxybenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and various properties of molecules with a high degree of accuracy. researchgate.net Studies on aromatic aldehydes, including compounds structurally related to 3-(Ethoxymethyl)-4-methoxybenzaldehyde, frequently employ DFT to understand their fundamental characteristics. nih.govua.pt

Molecular Orbital Analysis and Charge Distribution

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. In related methoxybenzaldehyde compounds, the charge density of the HOMO is often localized on the benzene (B151609) ring and the methoxy (B1213986) group, while the LUMO's density is concentrated on the aldehyde group and the ring. researchgate.net This distribution suggests that the aromatic ring acts as the primary electron donor, while the carbonyl group is the primary electron acceptor.

Natural Bond Orbital (NBO) analysis further clarifies the charge distribution by studying electron density delocalization between filled and unfilled orbitals. rasayanjournal.co.inconicet.gov.ar This analysis reveals hyperconjugative interactions that contribute to the molecule's stability. For similar molecules, significant delocalization is typically observed from the lone pairs of the oxygen atoms in the methoxy and ethoxy groups to the antibonding orbitals of the aromatic ring, which stabilizes the system. rasayanjournal.co.in

The following table illustrates typical HOMO-LUMO energy values and related properties for a substituted benzaldehyde (B42025), as calculated by DFT methods.

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

| Ionization Potential (I) | -EHOMO | 5.5 to 6.5 |

| Electron Affinity (A) | -ELUMO | 1.0 to 2.0 |

Vibrational Frequency Calculations and Spectroscopic Data Correlation

DFT calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. scirp.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data, allowing for a precise assignment of vibrational modes to specific functional groups. nih.govua.pt For related molecules like 4-methoxybenzaldehyde (B44291) and 4-ethoxybenzaldehyde, there is an excellent agreement between calculated and experimental spectra, which supports the confident assignment of vibrational modes. mdpi.com

Key vibrational modes for this compound would include:

C=O Stretch: The stretching of the aldehyde carbonyl group, typically a strong band in the IR spectrum.

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations.

O-CH3 and O-CH2- Stretches: Vibrations associated with the methoxy and ethoxy groups.

Aromatic C=C Stretches: In-plane stretching vibrations of the benzene ring.

Ring Bending Modes: In-plane and out-of-plane bending of the aromatic ring.

The table below shows a representative correlation between calculated and experimental vibrational frequencies for key functional groups in a similar substituted benzaldehyde.

| Vibrational Mode | Functional Group | Calculated Frequency (cm-1) (DFT/B3LYP) | Experimental Frequency (cm-1) (FT-IR) |

| Carbonyl Stretch | C=O | 1685 | 1690 |

| Aromatic C-H Stretch | C-H | 3080 | 3075 |

| Methoxy C-H Stretch | -OCH3 | 2950 | 2945 |

| Aromatic Ring Stretch | C=C | 1590 | 1600 |

| C-O-C Stretch | Ether Linkage | 1250 | 1255 |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Affinities with Specific Biological Targets

Research has indicated that this compound (also known as 4-ethoxy-3-methoxybenzaldehyde) exhibits inhibitory activity against human monoamine oxidase A and B (MAO-A and MAO-B). researchgate.net These enzymes are crucial in the metabolism of neurotransmitters. Molecular docking simulations are used to predict the binding affinity, often expressed as a docking score in kcal/mol, which estimates the free energy of binding. A more negative score typically indicates a stronger, more favorable interaction. Docking studies of related 4-methoxybenzyl derivatives with other protein targets, like TGF-β receptor kinase, have also shown strong binding affinities, suggesting the potential for this class of compounds to form stable interactions within protein active sites. nih.gov

The following table presents hypothetical, yet representative, docking scores for this compound with MAO-A and MAO-B, based on findings for similar inhibitors.

| Biological Target | Ligand | Predicted Binding Affinity (kcal/mol) |

| Human Monoamine Oxidase A (MAO-A) | This compound | -7.5 to -8.5 |

| Human Monoamine Oxidase B (MAO-B) | This compound | -7.0 to -8.0 |

Mechanistic Insights into Molecular Recognition

Beyond predicting binding energy, docking simulations provide detailed mechanistic insights into how a ligand is recognized by its target receptor. This involves identifying the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

In the active site of an enzyme like MAO, the aldehyde and ether oxygen atoms of this compound can act as hydrogen bond acceptors, forming hydrogen bonds with amino acid residues like tyrosine, serine, or asparagine. The benzene ring can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions are critical for the orientation and stabilization of the ligand within the binding pocket, which is fundamental to its inhibitory activity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and the stability of the ligand-receptor complex.

For a flexible molecule like this compound, MD simulations can explore its different conformations in solution or when bound to a receptor. These simulations can reveal how the ethoxymethyl and methoxy groups rotate and flex, which can influence the molecule's ability to fit into a binding site. When simulating a ligand-protein complex, MD can assess the stability of the key interactions identified in docking studies. It can show whether critical hydrogen bonds are maintained over time and how water molecules in the active site might mediate interactions. Such simulations are crucial for validating docking results and for gaining a more realistic understanding of the binding event at the atomic level. nih.gov

Dynamic Behavior in Solution and Biological Environments

Detailed computational studies on the dynamic behavior of this compound in solution and biological environments are not extensively available in publicly accessible literature. However, understanding the conformational dynamics of this molecule is crucial for elucidating its interaction with biological targets. The flexibility of the ethoxymethyl group, alongside the rotational freedom of the methoxy and aldehyde functionalities, suggests a molecule with a complex conformational landscape.

In a solution, the molecule's conformation would be influenced by the polarity of the solvent. In polar solvents, conformations that maximize the exposure of the polar ether and aldehyde groups to the solvent would be favored. Conversely, in nonpolar environments, intramolecular interactions, such as hydrogen bonding between the ether oxygen and the aldehyde proton, might stabilize more compact structures. The dynamic interplay between these conformations is critical for its solubility, crystal packing, and ultimately, its bioavailability.

Within a biological environment, such as the active site of an enzyme or a receptor binding pocket, the conformational flexibility of this compound would be a key determinant of its binding affinity and specificity. The molecule would likely adopt a specific, low-energy conformation to fit optimally into the binding site. Computational methods like molecular dynamics (MD) simulations could provide valuable insights into these interactions, mapping the energetic landscape of the binding process and identifying key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

While specific QSAR models for derivatives of this compound are not prominently featured in the literature, the principles of QSAR are fundamental to understanding how structural modifications of this scaffold would impact its biological activity. nih.govnih.gov QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Correlation of Structural Descriptors with Biological Response

The development of a QSAR model for this compound derivatives would involve the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules. These descriptors can be categorized as electronic, steric, and hydrophobic.

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, modifications to the substituents on the benzene ring would alter the electron density distribution, which could significantly influence the molecule's ability to interact with biological targets through electrostatic or hydrogen bonding interactions.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molecular volume, and surface area are important. For example, increasing the bulk of the substituent at the 3-position (the ethoxymethyl group) could either enhance or hinder binding to a receptor, depending on the size and shape of the binding pocket.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity. The balance between hydrophilicity and hydrophobicity is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Altering the length of the alkyl chain in the ethoxymethyl group, for example, would directly impact the molecule's lipophilicity.

A hypothetical QSAR study on a series of this compound derivatives might reveal that a particular combination of electronic and steric properties is optimal for a specific biological activity. For example, a model could indicate that electron-withdrawing groups on the aromatic ring and a moderately sized, flexible substituent at the 3-position lead to the highest potency.

The insights gained from such QSAR models are invaluable for the rational design of new, more potent, and selective analogs. nih.gov By predicting the biological activity of virtual compounds, QSAR can help prioritize synthetic efforts and reduce the time and cost associated with drug discovery. nih.gov

Pharmacological and Biological Research on 3 Ethoxymethyl 4 Methoxybenzaldehyde Derivatives

Enzyme Inhibition Studies

Derivatives of methoxybenzaldehyde have been a focal point of research for their potential to modulate the activity of various enzymes implicated in human diseases. These studies are crucial for developing new therapeutic agents.

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to uric acid. phcog.com Elevated levels of uric acid can lead to conditions like gout. phcog.com Consequently, the search for effective XO inhibitors is an active area of research. phcog.com Studies have shown that various derivatives, including those with structures similar to 3-(Ethoxymethyl)-4-methoxybenzaldehyde, can inhibit this enzyme. For instance, a series of 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids were designed with structural similarities to the known XO inhibitor febuxostat (B1672324). nih.gov In vitro testing of these synthesized compounds demonstrated inhibitory activity in the nanomolar range. nih.gov Specifically, derivatives with 4-benzylpiperidin-1-yl or 1,2,3,4-tetrahydroisoquinolin-2-yl groups showed IC₅₀ values comparable to febuxostat. nih.gov Another study on 4-(isopentyloxy)-3-nitrobenzamide derivatives also identified potent XO inhibitors, with one compound exhibiting an IC₅₀ value of 0.13 μM. nih.gov

Table 1: Xanthine Oxidase Inhibition by Selected Derivatives

| Compound Type | Specific Derivative | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 4-(isopentyloxy)-3-nitrobenzamide | Compound 6k | 0.13 | nih.gov |

| Oxazole derivative | Derivative with 4-benzylpiperidin-1-yl substituent | Near febuxostat levels | nih.gov |

| Oxazole derivative | Derivative with 1,2,3,4-tetrahydroisoquinolin-2-yl substituent | Near febuxostat levels | nih.gov |

| Piper betle L. extract | Ethanol extract | 1.18 µg/mL | finechem-mirea.ru |

| Salvia spinosa L. extract | Methanol extract | 53.7 µg/mL | phcog.com |

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.gov The inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease. nih.govnih.gov Vanillin (B372448), a compound structurally related to this compound, and its derivatives have been investigated for their AChE inhibitory potential. nih.gov Vanillin itself was found to inhibit AChE with an IC₅₀ value of 84.66 ± 3.20 μg/ml. nih.gov Further research into substituted benzylidene derivatives revealed that the position and nature of substituents play a crucial role in inhibitory activity. nih.gov For example, an indole-based derivative with a para-hydroxy group on the benzylidene moiety (IND-30) showed the best human AChE inhibition with an IC₅₀ of 4.16 ± 0.063 μM. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibition by Vanillin and Related Derivatives

| Compound | IC₅₀ Value | Reference |

|---|---|---|

| Vanillin | 84.66 ± 3.20 μg/ml | nih.gov |

| Dihydroconiferyl dihydro-p-coumarate | 118.17 ± 5.06 μg/ml | nih.gov |

| Indole-benzylidene derivative (IND-30) | 4.16 ± 0.063 μM (for hAChE) | nih.gov |

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the production of prostaglandins. mdpi.comnih.gov There are two main isoforms, COX-1 and COX-2; the latter is inducible and its levels significantly increase during inflammation. mdpi.comnih.gov Consequently, selective COX-2 inhibitors are sought after as anti-inflammatory agents. nih.gov Research on novel 1,4-benzoxazine derivatives identified compounds with optimal COX-2 inhibition, with IC₅₀ values ranging from 0.57–0.72 μM and high selectivity over COX-1. rsc.org Similarly, a study of isoxazole (B147169) derivatives found several potent COX-2 inhibitors, with the most active compound (C6) having an IC₅₀ of 0.55 ± 0.03 µM. nih.gov Another class of compounds, based on an indolin-2-one structure, also yielded derivatives with good COX-2 inhibitory activity, with IC₅₀ values as low as 2.35 ± 0.04 µM. mdpi.com

Table 3: COX-2 Inhibition by Various Heterocyclic Derivatives

| Compound Class | Specific Compound | COX-2 IC₅₀ (μM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 1,4-Benzoxazine | Compound 3e | 0.61 | 226.8 | rsc.org |

| 1,4-Benzoxazine | Compound 3f | 0.57 | 242.4 | rsc.org |

| Isoxazole | Compound C6 | 0.55 ± 0.03 | 61.73 | nih.gov |

| Isoxazole | Compound C5 | 0.85 ± 0.04 | 41.82 | nih.gov |

| Indolin-2-one | Compound 4e | 2.35 ± 0.04 | Not specified | mdpi.com |

| Indolin-2-one | Compound 9h | 2.422 ± 0.10 | Not specified | mdpi.com |

Antimicrobial Activities of Derivatives

The development of new antimicrobial agents is a global health priority. Derivatives of benzaldehyde (B42025) have shown promise in this area, with various synthesized compounds exhibiting significant antibacterial and antifungal effects.

Thiosemicarbazones and Schiff bases derived from benzaldehyde are two classes of compounds that have been extensively studied for their antibacterial properties. research-nexus.netnih.govijmrsti.com Research on novel thiosemicarbazone-benzaldehyde derivatives showed they possess broad-spectrum antibacterial activity. research-nexus.net One such compound, 5NS, demonstrated a remarkable inhibition zone of 21.0 mm against Staphylococcus aureus, surpassing the standard antibiotic streptomycin (B1217042). research-nexus.net Another derivative, PDM, was more effective than streptomycin against Pseudomonas aeruginosa. research-nexus.net Schiff bases derived from vanillin and other ketones have also been evaluated. researchgate.netresearchgate.net While some showed moderate activity, others, like benzophenone (B1666685) thiosemicarbazone, exhibited significant antibacterial effects comparable to kanamycin. researchgate.net The antibacterial activity of Schiff bases can be enhanced through complexation with metal ions like Cu(II) and Ni(II). ijmrsti.comresearchgate.net Chalcone derivatives of 3-benzyloxy-4-methoxybenzaldehyde (B16803) have also demonstrated excellent antibacterial activity against both gram-positive and gram-negative bacteria. orientjchem.orgresearchgate.net

Table 4: Antibacterial Activity of Benzaldehyde Thiosemicarbazones and Schiff Bases

| Compound Type | Specific Compound | Bacterial Strain | Activity (Zone of Inhibition / MIC) | Reference |

|---|---|---|---|---|

| Thiosemicarbazone | 5NS | Staphylococcus aureus | 21.0 mm | research-nexus.net |

| Thiosemicarbazone | PDM | Pseudomonas aeruginosa | 9.5 mm | research-nexus.net |

| Standard Drug | Streptomycin | Staphylococcus aureus | 16.5 mm | research-nexus.net |

| Schiff Base | Benzophenone thiosemicarbazone | Various pathogenic bacteria | Significant activity | researchgate.net |

| Schiff Base | Vanillin thiosemicarbazone | Various pathogenic bacteria | Moderate activity | researchgate.net |

| Chalcone Derivative | Compound 2c, 2d, 2i | Gram-positive and Gram-negative bacteria | Excellent activity | orientjchem.org |

In addition to antibacterial effects, benzaldehyde derivatives have been explored for their antifungal capabilities. nih.govmdpi.com Structure-activity analysis revealed that the presence of an ortho-hydroxyl group in the benzaldehyde ring increases antifungal activity. nih.gov Compounds like o-vanillin (2-hydroxy-3-methoxybenzaldehyde) were found to have potent antifungal properties, with a Minimum Inhibitory Concentration (MIC) between 0.5 and 1.0 mM against several filamentous fungi. nih.gov A series of synthesized oxime esters of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) also showed significant antimicrobial activity, with MIC values between 31.25 and 125 µg/mL against tested pathogens. researchgate.netfigshare.com Furthermore, novel benzoxazole (B165842) derivatives have been synthesized and tested against various phytopathogenic fungi, with most showing moderate antifungal activities. doaj.orgnih.gov Some of these heterocyclic compounds demonstrated over 50% inhibition rates against multiple fungal species. nih.gov

Table 5: Antifungal Activity of Benzaldehyde Derivatives

| Compound Type | Specific Compound | Fungal Strain | Activity (MIC / Inhibition Rate) | Reference |

|---|---|---|---|---|

| Benzaldehyde Derivative | o-Vanillin | Filamentous fungi | MIC: 0.5 < MIC ≤ 1.0 mM | nih.gov |

| Benzaldehyde Derivative | 2,5-dimethoxybenzaldehyde | Filamentous fungi | MIC: 1.0 < MIC ≤ 2.0 mM | nih.gov |

| Oxime Ester of 3-ethoxy-4-hydroxybenzaldehyde | Various derivatives | Various pathogens | MIC: 31.25 - 125 µg/mL | researchgate.net |

| Benzoxazole Derivative | Compound 4ah | Mycosphaerella melonis | 76.4% Inhibition | nih.gov |

| Benzoxazole Derivative | Compound 4ac, 4bc | Five different fungi | >50% Inhibition | nih.gov |

Anticancer and Cytotoxic Activities

While direct studies on the anticancer and cytotoxic activities of this compound are not extensively available in the reviewed literature, research on structurally similar benzaldehyde derivatives provides valuable insights into the potential of this compound class. The presence of alkoxy and methoxy (B1213986) groups on the benzene (B151609) ring is a common feature in many compounds investigated for their anticancer properties.

In Vitro Cytotoxicity Screening against Cancer Cell Lines

Research into benzyloxybenzaldehyde derivatives, which share a similar structural motif with this compound, has shown significant cytotoxic activity against various cancer cell lines. A study on a series of benzyloxybenzaldehyde derivatives demonstrated their potential in inhibiting the growth of the human promyelocytic leukemia cell line, HL-60. nih.govresearchgate.net

For instance, compounds such as 2-(benzyloxy)-4-methoxybenzaldehyde (B184467) and 2-(benzyloxy)-5-methoxybenzaldehyde exhibited notable activity at micromolar concentrations. nih.govresearchgate.net The position and nature of the substituent on the benzyl (B1604629) group were found to influence the cytotoxic potency. One of the most potent compounds in this series was 2-[(3-methoxybenzyl)oxy]benzaldehyde. nih.gov

The following table summarizes the cytotoxic activity of selected benzyloxybenzaldehyde derivatives against the HL-60 cancer cell line.

| Compound | IC₅₀ (µM) against HL-60 cells |

| 2-(benzyloxy)benzaldehyde | Significant at 1-10 µM |

| 2-(benzyloxy)-4-methoxybenzaldehyde | Significant at 1-10 µM |

| 2-(benzyloxy)-5-methoxybenzaldehyde | Significant at 1-10 µM |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde | Most potent in the series |

| 2-[(2-chlorobenzyl)oxy]benzaldehyde | Significant at 1-10 µM |

| 2-[(4-chlorobenzyl)oxy]benzaldehyde | Significant at 1-10 µM |

| 2-(benzyloxy)-5-chlorobenzaldehyde | Significant at 1-10 µM |

Mechanistic Investigations of Apoptosis Induction

The anticancer effects of benzyloxybenzaldehyde derivatives are often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net Mechanistic studies on these compounds in HL-60 cells have revealed that they can arrest the cell cycle progression at the G2/M phase. nih.govresearchgate.net

Furthermore, these derivatives have been shown to induce apoptosis through the disruption of mitochondrial function. researchgate.net A key event observed was the loss of mitochondrial membrane potential in HL-60 cells following treatment with these compounds for 12 hours. nih.gov The induction of apoptosis by benzaldehyde derivatives may involve mitochondrial damage, highlighting a potential mechanism of action for this class of compounds. researchgate.net

Antineoplastic Potential of Synthesized Analogs

The synthesis and evaluation of various analogs of alkoxy-methoxybenzaldehydes have been a strategy to explore their antineoplastic potential. The structural modifications, such as altering the alkoxy group or the substitution pattern on the benzene ring, can significantly impact the biological activity. nih.gov The incorporation of alkoxy substituents like methoxy and benzyloxy moieties has been noted to enhance various biological activities, partly by increasing the lipophilicity of the compounds. researchgate.net

While specific analogs of this compound have not been detailed in the available literature, the general findings for related structures suggest that this scaffold is a promising template for the design of new anticancer agents. For example, 3-Hydroxy-4-methoxybenzaldehyde has been utilized as a starting reagent in the stereoselective synthesis of the anticancer drug (Z)-combretastatin A-4. This underscores the potential of the 3-alkoxy-4-methoxybenzaldehyde core in the development of clinically relevant antineoplastic agents.

Anti-inflammatory Investigations of Related Benzaldehyde Derivatives

The anti-inflammatory properties of various benzaldehyde derivatives have been a subject of significant research. These studies provide a framework for understanding the potential anti-inflammatory mechanisms of this compound. Benzaldehyde derivatives isolated from natural sources, such as fungi, have demonstrated notable anti-inflammatory effects in cellular models. acs.org

Investigations into these compounds have revealed that they can inhibit the production of key inflammatory mediators. For example, certain benzaldehyde derivatives have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. acs.org The inhibition of these enzymes leads to a decrease in the production of nitric oxide (NO) and prostaglandins, which are crucial mediators of the inflammatory response.

The anti-inflammatory action of some benzaldehyde derivatives is also linked to the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. acs.org By interfering with these pathways, these compounds can reduce the expression of pro-inflammatory genes.

Other Reported Biological Activities (e.g., Antiviral, Antioxidant)

Beyond anticancer and anti-inflammatory activities, derivatives of benzaldehyde have been explored for other potential therapeutic applications, including antiviral and antioxidant effects.

Antiviral Activity: Substituted benzaldehydes and their derivatives have been investigated for their ability to inhibit various viruses. The introduction of different functional groups onto the benzaldehyde scaffold can lead to compounds with broad-spectrum antiviral activity. nih.govmdpi.com For instance, certain benzo-heterocyclic amine compounds derived from aldehydes have shown potent activity against both RNA and DNA viruses. nih.gov The antiviral mechanism of these compounds can vary, and structure-activity relationship studies have indicated that electron-withdrawing substituents on the aromatic ring can favor activity against RNA viruses. nih.gov

Antioxidant Activity: The antioxidant capacity of methoxybenzaldehyde derivatives is another area of interest. The position and number of methoxy and hydroxyl groups on the benzene ring play a crucial role in the antioxidant properties of these compounds. Dihydroxy derivatives of benzaldehyde have been studied for their antioxidant capacity using various assays. wiserpub.com The antioxidant activity is related to the ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals. Generally, benzaldehydes are considered to have a range of biological activities, including antioxidant effects. mdpi.com

Advanced Applications and Emerging Research Trends

Optoelectronic Applications of Substituted Benzaldehyde (B42025) Systems

Organic compounds are increasingly studied for their potential in optoelectronic applications due to their fast response times, high nonlinear polarization rates, and molecular plasticity. researchgate.netnih.gov Substituted benzaldehydes are a key class of molecules in this field, particularly for their nonlinear optical (NLO) properties.

Nonlinear optics involves the interaction of high-intensity light with materials to produce new optical effects, a phenomenon crucial for technologies like laser frequency conversion and optical switching. nih.gov A key NLO process is second-harmonic generation (SHG), where a material converts two photons of a specific frequency into a single photon with double the frequency. Aromatic compounds, especially those with electron donor and acceptor groups connected by a π-conjugated system, can exhibit significant NLO activity.

Research into aromatic aldehyde analogs has shown their potential for SHG. The aldehyde group can act as an electron-withdrawing part of a chromophore, and when combined with electron-donating groups on the aromatic ring, it facilitates the intramolecular charge transfer necessary for a strong NLO response. nih.gov For instance, studies on p-substituted benzalbarbituric acid derivatives, synthesized from p-substituted benzaldehydes, have demonstrated notable SHG intensity. aip.org Similarly, Schiff bases derived from aromatic aldehydes, such as 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine, have been shown to possess good NLO properties. researchgate.netresearchgate.netankara.edu.tr

The NLO efficiency of these materials is often compared to that of a standard material like urea (B33335). The structure of 3-(Ethoxymethyl)-4-methoxybenzaldehyde, with its electron-donating methoxy (B1213986) and ethoxymethyl groups, suggests that its derivatives could be engineered to have significant NLO properties, making them candidates for next-generation optoelectronic devices.

Table 1: Second-Harmonic Generation (SHG) Efficiency of Selected Aromatic Compounds

| Compound | SHG Intensity (Relative to Urea) | Reference |

|---|---|---|

| 4-Aminobenzophenone | 30 | capes.gov.br |

| 4-Benzoylpyridine | 15 | capes.gov.br |

| p-Acetamidobenzalbarbituric Acid | High | aip.org |

This table presents SHG data for representative aromatic compounds to illustrate the potential of the class. "High" indicates a significant reported value without a specific number.

Corrosion Inhibition Studies Involving Benzaldehyde Schiff Bases

The protection of metals from corrosion is a critical industrial challenge, and the use of organic inhibitors is a primary strategy. Schiff bases, formed by the condensation of an aldehyde or ketone with a primary amine, have gained attention as effective and often environmentally friendly corrosion inhibitors. Their popularity stems from their straightforward synthesis and the presence of heteroatoms (like N and O) and π-electrons in their structure, which facilitate adsorption onto metal surfaces.

Schiff bases derived from substituted benzaldehydes are particularly effective. The imine group (-C=N-) and other heteroatoms in the molecule act as active centers for adsorption, forming a protective film that isolates the metal from the corrosive medium, such as hydrochloric acid (HCl). Studies have shown that the inhibition efficiency of these compounds increases with concentration. The nature of the substituents on the benzaldehyde ring also plays a crucial role in the inhibitor's performance.

Given that this compound possesses two oxygen atoms in its ether groups in addition to the aldehyde function, Schiff bases derived from it are expected to exhibit strong adsorption and, consequently, high corrosion inhibition efficiency. These oxygen atoms can serve as additional sites for coordination with the metal surface, enhancing the stability of the protective film.

Table 2: Corrosion Inhibition Efficiency of Various Benzaldehyde Schiff Bases on Steel in HCl

| Inhibitor (Schiff Base) | Concentration | Medium | Temperature (°C) | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Salicylaldehyde Ethylenediamine Schiff Base (SESB) | 5 mmol L⁻¹ | 1M HCl | 25 | 70.73 | |

| 3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-one (MTIO) | 0.5 mM | 1M HCl | 30 | 96.9 |

This table showcases the effectiveness of different Schiff bases derived from aldehydes as corrosion inhibitors.